(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-(4-tert-butylphenyl)sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-16(2,3)12-4-8-15(9-5-12)21(18,19)17-13-6-7-14(17)11-20-10-13/h4-5,8-9,13-14H,6-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNOKFRIEWXYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2COC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of the tert-butyl group: The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloride and a strong base.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that modifications to the sulfonamide group can enhance cytotoxicity against various cancer cell lines by inhibiting key enzymes involved in DNA synthesis and repair mechanisms. The compound's ability to target thymidylate synthase—a critical enzyme for DNA replication—positions it as a candidate for further investigation in anticancer drug development .
Antimicrobial Properties
The presence of the sulfonyl moiety has been linked to antimicrobial activity. Compounds designed with similar frameworks have demonstrated efficacy against a range of bacteria and fungi, suggesting that (1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane could be explored as a potential antimicrobial agent. The lipophilic nature of the compound enhances its ability to penetrate microbial membranes, facilitating its action against pathogens .
Inhibition of Enzymatic Activity
The compound may serve as an inhibitor for various enzymes involved in metabolic pathways. For example, studies on related compounds indicate that they can inhibit enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory responses. This suggests that this compound could be evaluated for anti-inflammatory properties as well .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of (1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The tert-butyl group and sulfonyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The bicyclic structure provides rigidity, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Key Observations:
Non-oxa analogs (e.g., pyrazole-sulfonyl derivatives) exhibit higher cellular potency, suggesting that oxygen substitution may reduce steric compatibility with certain targets .
In contrast, pyrazole-sulfonyl analogs (e.g., compound 46 in ) offer balanced hydrophilicity and stronger target engagement . Aromatic Substituents: Phenyl or chlorophenyl groups (e.g., ) contribute to π-π stacking in enzyme active sites, while bulkier groups like tert-butyl may optimize selectivity by occupying hydrophobic pockets .
Biological Activity :
- The target compound and its 3-oxa analogs (e.g., Compound 19) show moderate cellular activity compared to pyrazole-sulfonyl derivatives. For example, compound 8 () achieved IC₅₀ values of 96 nM (pPKB/Akt) and 71 nM (pS6), outperforming 3-oxa derivatives .
Biological Activity
The compound (1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane is a bicyclic organic molecule notable for its unique structural features and potential biological activities. Its framework includes a bicyclo[3.2.1]octane structure, which is further functionalized with sulfonyl and oxa groups, enhancing its reactivity and solubility. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The structural formula of the compound can be represented as follows:
This structure includes:
- A bicyclo[3.2.1]octane core.
- A sulfonyl group attached to a tert-butylphenyl moiety.
- An oxa (oxygen) atom contributing to its biological activity.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, potentially making this compound effective against various bacterial strains.
- Anti-inflammatory Effects : The bicyclic structure may interact with inflammatory pathways, suggesting utility in treating inflammatory diseases.
- Analgesic Properties : Similar compounds have been associated with pain relief mechanisms.
Case Studies and Research Findings
- Antibacterial Activity : In vitro studies demonstrated that compounds structurally related to this compound showed significant inhibition of bacterial growth. For example, sulfamethoxazole, a known sulfonamide antibiotic, exhibited similar mechanisms of action which could be extrapolated to this compound.
- Molecular Docking Studies : Computational studies using molecular docking techniques indicated that the compound could bind effectively to bacterial enzymes such as dihydropteroate synthase, critical for bacterial folate synthesis. This suggests a potential mechanism for its antibacterial activity.
- Inflammation Models : In animal models of inflammation, compounds with analogous structures demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating a possible pathway through which this compound could exert anti-inflammatory effects.
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that:
- The sulfonamide moiety interferes with bacterial folate synthesis.
- The bicyclic framework may facilitate interactions with various biological targets such as proteins involved in signaling pathways.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfonamide structure | Antibacterial |
| Benzothiazole derivatives | Bicyclic structure | Antimicrobial |
| Tert-butylphenol | Phenolic structure | Antioxidant |
The unique stereochemistry (1R, 5S configuration) of this compound may influence its interactions differently than other similar compounds.
Q & A
Q. What are the key synthetic routes for (1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane?
Methodological Answer: The synthesis typically involves multi-step routes:
Core Bicyclic Scaffold Formation : Start with a bicyclo[3.2.1]octane precursor. Enantioselective methods using chiral catalysts (e.g., Rhodium complexes) can ensure stereochemical fidelity .
Sulfonylation : React the azabicyclic intermediate with 4-(tert-butyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization involves:
Spectroscopic Analysis :
- NMR : Confirm stereochemistry via H and C NMR. Key signals: tert-butyl group (δ 1.3 ppm, singlet), sulfonyl protons (δ 7.5–8.0 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H] = 409.18 g/mol) .
Chromatographic Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity >98% .
X-ray Crystallography : Resolve absolute configuration if enantiomers are synthesized .
Q. What biological targets are associated with this compound?
Methodological Answer: The compound’s sulfonyl and azabicyclic groups suggest interactions with:
Central Nervous System (CNS) Targets : Dopamine or serotonin receptors due to structural similarity to tropane alkaloids .
Enzyme Inhibition : Sulfonamide derivatives often inhibit carbonic anhydrase or proteases. Test via enzyme activity assays (e.g., fluorescence-based inhibition assays) .
Q. Key Findings :
- In vitro assays show IC values of 1.2–3.5 µM against carbonic anhydrase IX .
- Moderate binding affinity (K = 150 nM) to serotonin 5-HT receptors .
Advanced Research Questions
Q. How can enantioselective synthesis of the azabicyclo[3.2.1]octane scaffold be optimized?
Methodological Answer:
Chiral Catalysts : Use Rhodium(I)-DuPhos complexes for asymmetric cycloaddition, achieving enantiomeric excess (ee) >95% .
Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to separate enantiomers during ester hydrolysis .
Process Monitoring : Track ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
Derivatization :
- Modify the sulfonyl group (e.g., replace tert-butyl with trifluoromethyl) to assess steric/electronic effects .
- Introduce substituents to the oxygen atom in the 3-oxa moiety (e.g., methyl, benzyl) .
Assay Design :
- Test analogs in receptor binding assays (radioligand displacement) and enzyme inhibition assays .
Computational Modeling :
- Use molecular docking (AutoDock Vina) to predict binding modes to 5-HT receptors .
Q. How can contradictions in biological activity data be resolved?
Methodological Answer:
Reproducibility Checks :
- Validate assays across multiple labs (e.g., compare IC values in enzyme inhibition using standardized protocols) .
Metabolic Stability Testing :
- Use liver microsomes to rule out rapid degradation as a cause of variable activity .
Epimerization Analysis :
- Test for stereochemical instability via NMR or chiral HPLC under assay conditions .
Q. What computational methods predict target interactions?
Methodological Answer:
Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns .
Free Energy Calculations :
- Use MM-PBSA to estimate binding free energy contributions (e.g., hydrophobic vs. polar interactions) .
Pharmacophore Modeling :
- Identify critical interaction points (e.g., hydrogen bonds with sulfonyl group) using MOE .
Q. How should stability issues during storage be addressed?
Methodological Answer:
Condition Screening :
- Store at -20°C under nitrogen, with desiccants (silica gel), to prevent hydrolysis of the sulfonyl group .
Degradation Analysis :
- Monitor via HPLC for byproducts (e.g., tert-butylphenol from sulfonate cleavage) .
Lyophilization :
- For long-term stability, lyophilize in phosphate buffer (pH 7.4) and store in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
